Cas no 2349374-79-2 (4-Methylcatechol-O-sulphate)
4-Methylcatechol-O-sulphate Chemical and Physical Properties
Names and Identifiers
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- 4-Methylcatechol 1-O-sulfate
- 4-Methylcatechol 1-sulfuric acid
- 2-Hydroxy-4-methylphenyl hydrogen sulfate
- (2-hydroxy-4-methylphenyl) hydrogen sulate
- 4-Methylcatechol-O-sulphate
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- Inchi: 1S/C7H8O5S/c1-5-2-3-7(6(8)4-5)12-13(9,10)11/h2-4,8H,1H3,(H,9,10,11)
- InChI Key: NCOMUGOPQPRVSE-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(O)OC1C=CC(C)=CC=1O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 255
- XLogP3: 1
- Topological Polar Surface Area: 92.2
4-Methylcatechol-O-sulphate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S234930-1mg |
4-Methylcatechol-O-sulphate |
2349374-79-2 | 1mg |
$190.00 | 2023-05-17 | ||
| TRC | S234930-5mg |
4-Methylcatechol-O-sulphate |
2349374-79-2 | 5mg |
$873.00 | 2023-05-17 | ||
| TRC | S234930-10mg |
4-Methylcatechol-O-sulphate |
2349374-79-2 | 10mg |
$1499.00 | 2023-05-17 | ||
| TRC | S234930-100mg |
4-Methylcatechol-O-sulphate |
2349374-79-2 | 100mg |
$ 9200.00 | 2023-09-06 |
4-Methylcatechol-O-sulphate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-Methylcatechol-O-sulphate
Comprehensive Analysis of 4-Methylcatechol-O-sulphate (CAS No. 2349374-79-2): Properties, Applications, and Research Insights
4-Methylcatechol-O-sulphate (CAS No. 2349374-79-2) is a sulfated derivative of 4-methylcatechol, a compound of significant interest in biochemical and pharmaceutical research. This molecule belongs to the class of sulfated catechols, which are increasingly studied for their roles in metabolic pathways, detoxification processes, and potential therapeutic applications. The O-sulphate moiety enhances its solubility and bioavailability, making it a valuable subject for studies on phase II metabolism and xenobiotic transformation.
Recent advancements in analytical techniques, such as LC-MS/MS and NMR spectroscopy, have enabled precise characterization of 4-Methylcatechol-O-sulphate. Researchers are particularly interested in its formation as a metabolite of dietary polyphenols and environmental exposures. For instance, its presence in urine samples has been linked to the consumption of plant-based foods rich in catechol derivatives, aligning with the growing consumer focus on nutraceuticals and personalized nutrition.
The compound’s structural features also make it relevant to neurodegenerative disease research. Studies suggest that sulfated catechols may modulate oxidative stress pathways, a hot topic in Alzheimer’s and Parkinson’s disease investigations. This connection has spurred interest in its potential as a biomarker or therapeutic agent, though further in vivo validation is needed.
From an industrial perspective, 4-Methylcatechol-O-sulphate is utilized in enzymatic synthesis and biocatalysis due to its stability and reactivity. Its applications extend to flavor and fragrance industries, where sulfated aromatics contribute to controlled release formulations. Innovations in green chemistry have further highlighted its role in sustainable production methods, addressing the demand for eco-friendly solvents and low-waste processes.
Environmental scientists are exploring the compound’s degradation pathways, especially in wastewater treatment systems. Its sulfate group facilitates microbial breakdown, making it a model for studying emerging contaminants removal. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly SDG 6 (Clean Water and Sanitation).
In summary, 4-Methylcatechol-O-sulphate (CAS No. 2349374-79-2) bridges multiple disciplines—from biomedicine to environmental science. Its versatility underscores the importance of sulfation reactions in both natural and synthetic contexts, offering avenues for future research and commercialization. As interest in precision medicine and circular economy grows, this compound is poised to remain a focal point in scientific discourse.
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